molecular formula C13H12FNO B3392192 (2-(2-Fluorophenoxy)phenyl)methanamine CAS No. 869945-31-3

(2-(2-Fluorophenoxy)phenyl)methanamine

Cat. No. B3392192
M. Wt: 217.24 g/mol
InChI Key: XXDIHNKOCHOMLH-UHFFFAOYSA-N
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Description

“(2-(2-Fluorophenoxy)phenyl)methanamine” is a chemical compound used in scientific research . Its unique structure enables diverse applications, from drug synthesis to material science studies. It has a molecular weight of 217.24 .


Synthesis Analysis

While specific synthesis methods for “(2-(2-Fluorophenoxy)phenyl)methanamine” were not found, related compounds have been synthesized through condensation reactions . For example, novel metal complexes of N-(pyridin-2-ylmeth-ylene)methanamine were obtained as Schiff base by the condensation reaction of 2-pyri-dinecarboxaldehyde with methylamine .


Molecular Structure Analysis

The molecular structure of “(2-(2-Fluorophenoxy)phenyl)methanamine” is characterized by the presence of a fluorophenoxy group attached to a phenylmethanamine core . This structure enables its diverse applications in various fields.


Physical And Chemical Properties Analysis

“(2-(2-Fluorophenoxy)phenyl)methanamine” is a liquid at room temperature . It has a molecular weight of 217.24 . More specific physical and chemical properties, such as melting point, boiling point, and density, were not found in the search results.

properties

IUPAC Name

[2-(2-fluorophenoxy)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c14-11-6-2-4-8-13(11)16-12-7-3-1-5-10(12)9-15/h1-8H,9,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDIHNKOCHOMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)OC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201285697
Record name 2-(2-Fluorophenoxy)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201285697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2-Fluorophenoxy)phenyl]methanamine

CAS RN

869945-31-3
Record name 2-(2-Fluorophenoxy)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869945-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Fluorophenoxy)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201285697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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